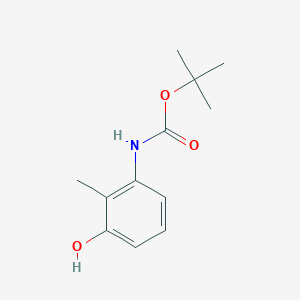

3-t-Butoxycarbonylamino-2-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

tert-butyl N-(3-hydroxy-2-methylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO3/c1-8-9(6-5-7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |

InChI Key |

PTXONJABBSUNFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies for 3 T Butoxycarbonylamino 2 Methylphenol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions.

For 3-t-butoxycarbonylamino-2-methylphenol, the most logical disconnection is the C-N bond of the carbamate (B1207046) group. This is a common and reliable disconnection, as the formation of a carbamate from an amine and a carbonyl-containing reagent is a well-established reaction. This initial disconnection leads to the precursor, 3-amino-2-methylphenol (B1266678).

Further retrosynthetic analysis of 3-amino-2-methylphenol involves a functional group interconversion (FGI). Direct amination of a phenol (B47542) at the meta position is generally difficult to achieve with high regioselectivity. Therefore, a more practical approach is to introduce a nitro group, which can then be reduced to an amino group. This leads to the precursor 2-methyl-3-nitrophenol (B1294317).

The synthesis of 2-methyl-3-nitrophenol can be traced back to a simpler, commercially available starting material, 2-methylphenol (o-cresol), through a nitration reaction. This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection (C-N bond): Leads to 3-amino-2-methylphenol and a Boc-group source (e.g., di-tert-butyl dicarbonate).

Functional Group Interconversion (Amino to Nitro): Leads to 2-methyl-3-nitrophenol.

Disconnection (C-N bond of nitro group): Leads to 2-methylphenol (o-cresol) and a nitrating agent.

The forward synthesis, based on the retrosynthetic analysis, involves the following key strategic steps:

Nitration of 2-methylphenol (o-cresol): The hydroxyl and methyl groups on the aromatic ring are both ortho-, para-directing. The strategic placement of the nitro group at the 3-position (meta to the hydroxyl group and ortho to the methyl group) is a key challenge that requires careful selection of nitrating agents and reaction conditions to control regioselectivity. smolecule.comrsc.org

Reduction of the Nitro Group: The nitro group of 2-methyl-3-nitrophenol is then reduced to an amino group to yield 3-amino-2-methylphenol. This is a standard transformation that can be achieved with high efficiency using various reducing agents. masterorganicchemistry.comgoogle.com

Protection of the Amino Group: The final step is the protection of the amino group of 3-amino-2-methylphenol with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the aminophenol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk

Direct Functionalization of Phenol and Aniline (B41778) Derivatives

The synthesis of this compound relies heavily on the functionalization of a phenol derivative, specifically o-cresol (B1677501).

The key step in the synthesis is the regioselective nitration of 2-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The desired product, 2-methyl-3-nitrophenol, requires substitution at a position that is not strongly favored by either group. However, nitration of o-cresol with nitric acid in sulfuric acid can yield a mixture of isomers, including the desired 3-nitro and 5-nitro derivatives, alongside the 4-nitro and 6-nitro isomers. rsc.org The separation of these isomers can be challenging.

Alternative methods for the synthesis of 2-methyl-3-nitrophenol include a Sandmeyer-type reaction starting from p-toluidine. prepchem.com This multi-step process involves diazotization followed by decomposition of the diazonium salt to introduce the hydroxyl group, and subsequent nitration. prepchem.com

| Starting Material | Reagents and Conditions | Key Intermediate | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Methylphenol (o-Cresol) | HNO₃, H₂SO₄ | 2-Methyl-3-nitrophenol (as part of an isomeric mixture) | Variable | rsc.org |

| p-Toluidine | 1. HNO₃, H₂O; 2. NaNO₂, low temp.; 3. Heat | 2-Methyl-3-nitrophenol | 60-70% | prepchem.com |

Direct amination of phenolic substrates at the meta-position is a challenging transformation due to the strong ortho-, para-directing nature of the hydroxyl group. Most direct amination methods for phenols result in ortho- or para-substituted products. Therefore, the synthesis of 3-amino-2-methylphenol typically proceeds through the nitration-reduction sequence described above rather than direct amination.

Similarly, direct methylation of a 3-aminophenol (B1664112) derivative at the 2-position would be complicated by the directing effects of both the hydroxyl and amino groups, which would favor substitution at other positions. Thus, starting with the commercially available 2-methylphenol is a more strategic approach.

The reduction of the intermediate 2-methyl-3-nitrophenol to 3-amino-2-methylphenol is a well-established process.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Aromatic Nitro Compounds | Fe, acid (e.g., HCl) | Aromatic Amines | masterorganicchemistry.com |

| Aromatic Nitro Compounds | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Aromatic Amines | masterorganicchemistry.com |

| Aromatic Nitro Compounds | Sn, acid (e.g., HCl) | Aromatic Amines | masterorganicchemistry.com |

The final step in the synthesis is the protection of the amino group of 3-amino-2-methylphenol as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgfishersci.co.uk

The Boc group is stable to basic conditions, nucleophiles, and catalytic hydrogenation, which makes it "orthogonal" to many other protecting groups. organic-chemistry.org For instance, if other functional groups in a more complex molecule were protected with base-labile groups (e.g., esters) or groups removable by hydrogenolysis (e.g., benzyl (B1604629) ethers), the Boc group on the amino function could be selectively retained. Conversely, the Boc group can be selectively removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid without affecting these other protecting groups. fishersci.co.uk This orthogonality is a key principle in the design of complex multi-step syntheses.

The protection of 3-amino-2-methylphenol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

| Substrate | Reagent | Base/Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, NaHCO₃, Et₃N) in aqueous or organic solvent (e.g., THF, Dioxane) | Room temperature or gentle heating | organic-chemistry.orgfishersci.co.uk |

Convergent Synthesis Approaches

The core of this compound is the 2-methyl-3-aminophenol moiety. A key convergent strategy involves the synthesis of this intermediate from simpler, readily available starting materials. One plausible pathway begins with the nitration of a suitable toluene (B28343) derivative, followed by functional group manipulations to introduce the hydroxyl and amino groups in the desired positions.

A documented synthesis of the related isomer, 2-methyl-4-nitrophenol, starts from toluene, which undergoes Friedel-Crafts alkylation, followed by sulfonation to block the para position, nitration, and then removal of the sulfonic acid group stackexchange.comechemi.com. A similar strategic approach can be envisioned for the synthesis of a 2-methyl-3-nitrophenol intermediate. A known laboratory-scale synthesis of 2-methyl-3-nitrophenol involves the diazotization of p-toluidine, followed by a reaction in the presence of nitric acid and subsequent heating prepchem.com. The resulting 2-methyl-3-nitrophenol can then be reduced to 3-amino-2-methylphenol. The reduction of nitrophenols to aminophenols is a well-established transformation that can be achieved using various reducing agents, including catalytic hydrogenation with catalysts like palladium on carbon, or metals such as tin in the presence of hydrochloric acid stackexchange.comnih.gov.

Another approach to constructing substituted phenol rings involves cyclization reactions. For instance, substituted phenols can be synthesized through [3+3] cyclization reactions of 1,3-bis(silyl enol ethers) with 1,1,3,3-tetramethoxypropane (B13500) organic-chemistry.org. While not a direct synthesis of 3-amino-2-methylphenol, these methods highlight the potential for building the aromatic ring with the desired substitution pattern from acyclic precursors.

The dehydrogenation of substituted 3-amino-2-cyclohexene-1-one derivatives also presents a pathway to aminophenols chemicalbook.comgoogle.com. This method involves the aromatization of a pre-formed six-membered ring to create the phenol structure.

Table 1: Key Intermediates and Precursors in the Construction of the 2-Methyl-3-aminophenol Ring

| Precursor/Intermediate | Synthetic Step | Reagents |

| p-Toluidine | Diazotization and Nitration | Sodium nitrite, Nitric acid |

| 2-Methyl-3-nitrophenol | Reduction of nitro group | H₂, Pd/C or Sn, HCl |

| 1,3-Bis(silyl enol ether) | [3+3] Cyclization | 1,1,3,3-Tetramethoxypropane |

| 3-Amino-2-cyclohexene-1-one | Dehydrogenation/Aromatization | Palladium catalyst, Base |

Once 3-amino-2-methylphenol is synthesized, the final step is the introduction of the t-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the aminophenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base chemistrysteps.com.

The formation of the aryl-nitrogen bond is a critical step in the synthesis of this compound, especially in convergent strategies where the amino group is introduced onto a pre-existing phenol ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the synthesis of aryl amines from aryl halides wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org.

In a hypothetical convergent synthesis, a 3-halo-2-methylphenol (where the halo group could be bromine or chlorine) could be coupled with an ammonia (B1221849) equivalent or a protected amine. The Buchwald-Hartwig reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base wikipedia.org. The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive development, with sterically hindered and electron-rich phosphines often showing high activity wiley.com. The reaction can be performed with a variety of nitrogen nucleophiles, including ammonia itself or ammonia surrogates organic-chemistry.orgescholarship.org.

The direct amination of a 3-halo-2-methylphenol with an appropriate nitrogen source would yield 3-amino-2-methylphenol, which could then be protected with the Boc group. Alternatively, direct coupling with a protected amine, such as tert-butyl carbamate, could potentially form the target molecule in a single step, although this may be more challenging.

Table 2: Components of a Hypothetical Buchwald-Hartwig Amination for 3-Amino-2-methylphenol Synthesis

| Component | Example | Role in Reaction |

| Aryl Halide Precursor | 3-Bromo-2-methylphenol | Electrophilic partner |

| Nitrogen Source | Aqueous ammonia | Nucleophilic partner |

| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Facilitates C-N bond formation |

| Phosphine Ligand | XPhos, Buchwald's biarylphosphines | Stabilizes palladium complex, promotes catalytic cycle |

| Base | Sodium tert-butoxide, Potassium phosphate | Activates the amine, facilitates reductive elimination |

| Solvent | Toluene, Dioxane | Reaction medium |

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry and atom economy are increasingly important considerations in the design of synthetic routes. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

In the synthesis of this compound, the final Boc-protection step is a key area for applying these principles. The reaction of 3-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc₂O) is an addition reaction where the Boc group is transferred to the amino group. The byproducts are tert-butanol (B103910) and carbon dioxide chemistrysteps.com. While this reaction is generally efficient, the generation of byproducts reduces its atom economy.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of this compound, several aspects can be optimized:

Solvent Selection: Traditional solvents for Boc protection, such as dichloromethane (B109758), are being replaced with greener alternatives. Studies have shown that water or mixtures of water and acetone (B3395972) can be effective media for N-Boc protection, often without the need for a catalyst researchgate.netnih.gov. Propylene carbonate has also been identified as a green polar aprotic solvent for peptide synthesis involving Boc-protected amino acids rsc.org.

Catalysis: The use of reusable, heterogeneous catalysts can improve the environmental profile of a synthesis. For N-Boc protection, solid acid catalysts like Amberlite-IR 120 resin have been shown to be effective under solvent-free conditions, allowing for easy separation and recycling of the catalyst derpharmachemica.com.

The deprotection of the Boc group, while not part of the synthesis of the target molecule, is also an area where green chemistry principles are relevant. Traditional methods often use strong acids like trifluoroacetic acid (TFA) in chlorinated solvents acsgcipr.org. Greener alternatives include the use of ex situ generated hydrogen chloride gas under solvent-free conditions, which provides the hydrochloride salt in quantitative yield without the need for extensive work-up rsc.org. Water-mediated, catalyst-free deprotection at elevated temperatures has also been reported as an eco-friendly method semanticscholar.org.

By carefully selecting reagents, solvents, and catalysts, and by designing efficient synthetic routes, the synthesis of this compound can be aligned with the principles of green chemistry and atom economy, minimizing its environmental impact.

Chemical Reactivity and Transformation Studies of 3 T Butoxycarbonylamino 2 Methylphenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group of 3-t-butoxycarbonylamino-2-methylphenol is a primary site for various chemical modifications, including alkylation, acylation, and substitution reactions.

O-Alkylation and O-Acylation Reactions

O-alkylation introduces an alkyl group to the phenolic oxygen, forming an ether. This transformation is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide. For instance, selective O-alkylation of aminophenols can be accomplished by first protecting the amino group. researchgate.net A common strategy involves the formation of an imine with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis to remove the imine protecting group. researchgate.net

Similarly, O-acylation involves the introduction of an acyl group to the phenolic oxygen, resulting in the formation of an ester. This is commonly carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone (B3395972), DMF) | Aryl Ether (Ar-O-R) | The choice of base and solvent can influence reaction rate and yield. Protecting other reactive groups may be necessary. researchgate.net |

| O-Acylation | Acyl chloride (R-COCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Aryl Ester (Ar-O-COR) | The reaction is often rapid and exothermic. Use of a non-nucleophilic base is preferred to avoid side reactions. |

Electrophilic and Nucleophilic Substitutions at the Oxygen Center

The oxygen atom of the phenolic hydroxyl group can act as a nucleophile, attacking various electrophiles. In O-alkylation and O-acylation, the oxygen attacks the electrophilic carbon of the alkyl halide or acyl chloride, respectively. The reactivity of the phenol can be enhanced by converting it to the corresponding phenoxide with a base.

Conversely, the hydroxyl group can be transformed into a good leaving group, enabling nucleophilic substitution reactions. For example, conversion to a sulfonate ester (e.g., tosylate or mesylate) allows for displacement by a wide range of nucleophiles.

Mitsunobu Reactions Involving Phenolssigmaaldrich.com

The Mitsunobu reaction is a versatile method for converting alcohols, including phenols, into a variety of other functional groups. wikipedia.orgorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (often with a pKa less than 13), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an SN2-type reaction. organic-chemistry.org This process generally results in the inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

When a phenol is used as the alcohol component, the Mitsunobu reaction can be used to form aryl ethers, esters, and other derivatives under mild conditions. nih.gov For instance, reaction of a phenol with a carboxylic acid under Mitsunobu conditions will yield the corresponding aryl ester. nih.gov

| Component | Example | Role in Reaction |

|---|---|---|

| Alcohol | This compound | Substrate to be functionalized |

| Nucleophile | Carboxylic acid (RCOOH), Imide, Sulfonamide | Introduces the new functional group |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent |

| Product | Aryl ester (Ar-O-COR), Aryl ether (Ar-O-R), etc. | Result of nucleophilic substitution |

A significant advantage of the Mitsunobu reaction is its reliability and broad applicability in organic synthesis. tcichemicals.com However, a notable drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can sometimes complicate product purification. tcichemicals.com

Reactions Involving the N-t-Butoxycarbonylamino Group

The N-t-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, often mild, acidic conditions. nih.govfishersci.co.uk

Selective N-Deprotection Methodologieswikipedia.orgorganic-chemistry.org

The removal of the Boc group is a critical step in many synthetic sequences. This deprotection is typically achieved by treatment with an acid. fishersci.co.uk Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in a variety of solvents such as dioxane, methanol (B129727), or ethyl acetate. fishersci.co.uk

Recent research has focused on developing milder and more selective methods for N-Boc deprotection. For example, a method using oxalyl chloride in methanol has been reported to be effective for a diverse range of N-Boc protected compounds, including those with aliphatic, aromatic, and heterocyclic amines. nih.gov This procedure is often carried out at room temperature and can provide high yields. nih.gov Another approach utilizes Selectfluor in acetonitrile (B52724) to chemoselectively remove a Boc group from di-protected amines. researchgate.net Additionally, protic ionic liquids have been investigated as catalysts for the hydrolytic cleavage of the N-Boc group, offering a potentially greener alternative to traditional methods. researchgate.net

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | High efficiency, fast reaction times | Harshly acidic, may not be suitable for acid-sensitive substrates |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | Readily available, effective | Can be corrosive, requires careful handling |

| Oxalyl Chloride/Methanol | Room Temperature | Mild conditions, high yields for diverse substrates nih.gov | Oxalyl chloride is toxic and moisture-sensitive |

| Selectfluor | Acetonitrile | Chemoselective for di-protected amines researchgate.net | Stoichiometric amounts of the reagent may be needed researchgate.net |

| Protic Ionic Liquids | Catalytic amounts, often with heating | Potentially "greener" alternative researchgate.net | May require elevated temperatures and specific ionic liquids |

Formation of Amides and Carbamates from the Deprotected Amine

Once the Boc group is removed to reveal the free amine (3-amino-2-methylphenol), this primary amine can undergo a variety of reactions. sigmaaldrich.com Two of the most common transformations are the formation of amides and carbamates.

Amide formation is typically achieved by reacting the amine with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. lumenlearning.com When a carboxylic acid is used directly, a coupling agent is often required to facilitate the reaction. organic-chemistry.org

Carbamates are formed by the reaction of the amine with a chloroformate, or through a reaction with carbon dioxide and an alkyl halide. wikipedia.orgorganic-chemistry.org Carbamates can also be synthesized through the reaction of an amine with an isocyanate. organic-chemistry.org The synthesis of carbamates is a significant transformation in medicinal chemistry and materials science. nih.gov

Transformations at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the 3-t-butoxycarbonylamino group is protected and, therefore, generally not nucleophilic. Direct N-alkylation or N-acylation is highly unlikely without prior removal of the tert-butoxycarbonyl (Boc) protecting group.

The primary reactivity at this position involves the deprotection of the amine. The Boc group is known to be labile under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which would yield the corresponding 3-amino-2-methylphenol (B1266678). Once deprotected, the resulting primary amine could readily undergo N-alkylation or N-acylation.

N-Alkylation: The deprotected 3-amino-2-methylphenol could be N-alkylated using various alkylating agents (e.g., alkyl halides) in the presence of a base. justia.com The presence of two nucleophilic sites (the amine and the phenolic oxygen) would necessitate careful selection of reaction conditions to achieve selective N-alkylation over O-alkylation.

N-Acylation: The free amine would readily react with acylating agents like acid chlorides or anhydrides to form the corresponding amide. This reaction is typically high-yielding and selective for the more nucleophilic amine group.

A patent for a process to mono-N-alkylate aminophenols describes a method involving the reaction of an aminophenol with an aldehyde to form an intermediate, which is then reacted with an alkylating agent like dimethyl sulfate, followed by hydrolysis to yield the N-monoalkylated product. google.com While this process is demonstrated for other aminophenols, its applicability to 3-amino-2-methylphenol post-deprotection is plausible.

Electrophilic Aromatic Substitution and Directed Functionalization on the Phenol Ring

Electrophilic aromatic substitution (EAS) on the phenol ring of this compound would be governed by the directing effects of the three substituents: the hydroxyl (-OH), the methyl (-CH₃), and the Boc-amino (-NHBoc) groups.

All three substituents on the ring are activating, ortho-, para-directing groups:

Hydroxyl (-OH): A very strong activating group.

Boc-amino (-NHBoc): A strong activating group.

Methyl (-CH₃): A moderately activating group.

The positions on the ring available for substitution are C4, C5, and C6.

Position C4: Ortho to the -OH group and meta to the -NHBoc and -CH₃ groups.

Position C5: Para to the -CH₃ group and meta to the -OH and -NHBoc groups.

Position C6: Ortho to the -NHBoc group and the -CH₃ group, and para to the -OH group.

Given the powerful activating and directing nature of the hydroxyl group, substitution is strongly favored at its ortho (C4) and para (C6) positions. The -NHBoc group also strongly directs to its ortho (C4, C2-blocked) and para (C6) positions. The methyl group directs to its ortho (C2-blocked, C4) and para (C5) positions.

The cumulative effect suggests that electrophilic substitution would overwhelmingly occur at the C4 and C6 positions , as they are activated by at least two ortho/para directors. The C6 position, being para to the very strong activating -OH group and ortho to the -NHBoc group, is a particularly likely site for substitution. Steric hindrance from the adjacent methyl group might slightly influence the regioselectivity between the C4 and C6 positions.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. harvard.edubaranlab.org

In this compound, several groups could potentially act as DMGs:

The Hydroxyl Group: After deprotonation to an alkoxide, the -O⁻ group is a powerful DMG.

The Boc-Amino Group: The carbonyl oxygen of the Boc group can direct metalation.

The -O⁻ group (formed by using at least two equivalents of an organolithium base) is generally a stronger DMG than the -NHBoc group. Therefore, lithiation would be expected to occur primarily at the position ortho to the hydroxyl group, which is the C2 position . However, this position is already substituted with a methyl group. The other ortho position is C6.

Alternatively, the carbamate (B1207046) group itself can act as a DMG. The -NHBoc group would direct lithiation to the C2 and C4 positions. Since C2 is blocked, this would favor lithiation at the C4 position . Given the competing directing effects of the potential phenoxide and the carbamate, predicting the outcome without experimental data is difficult. A mixture of products or complex reaction behavior could result. Studies on related O-aryl carbamates show that they are excellent directing groups for ortho-lithiation. uwindsor.caresearchgate.net

Transition Metal-Catalyzed Modifications

The phenol ring can be modified using various transition metal-catalyzed reactions. For cross-coupling, the hydroxyl group would first need to be converted into a suitable leaving group, such as a triflate (-OTf) or tosylate (-OTs).

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. google.com To perform a Suzuki coupling on this compound, the molecule would first need to be converted to its corresponding aryl triflate, tert-butyl (2-methyl-3-((trifluoromethyl)sulfonyloxy)phenyl)carbamate. This triflate could then be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C1 position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the phenol would first be converted to its aryl triflate. This derivative could then react with a primary or secondary amine under Buchwald-Hartwig conditions to replace the triflate group with an amino group, yielding a disubstituted aniline (B41778) derivative. The Boc-protected amine already on the ring would be stable under typical Buchwald-Hartwig conditions.

The following table illustrates the hypothetical reactants and expected products for these cross-coupling reactions, assuming prior conversion of the phenol to an aryl triflate.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure at C1 |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Aryl or Vinyl Boronic Acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | -R (Aryl or Vinyl group) |

| Buchwald-Hartwig | R¹R²NH (Primary or Secondary Amine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | -NR¹R² |

Direct C-H functionalization or activation is a modern synthetic strategy that avoids the pre-functionalization of substrates (e.g., conversion to halides or triflates). sigmaaldrich.com

Aromatic C-H Functionalization: The regioselectivity of C-H functionalization on the aromatic ring would again be influenced by the directing groups. The -NHBoc and -OH groups can act as directing groups in various metal-catalyzed C-H activation reactions (e.g., with Rh, Ru, Pd). These reactions often favor functionalization at the less sterically hindered ortho position. For this compound, the most likely sites for directed C-H functionalization would be C4 (ortho to -OH) and C6 (ortho to -NHBoc and para to -OH). The specific outcome would depend heavily on the catalyst and directing group strategy employed.

Aliphatic C-H Functionalization: This would refer to the functionalization of the methyl group at the C2 position. Benzylic C-H bonds can be functionalized through various methods, including radical reactions or transition metal-catalyzed processes. For example, oxidation could convert the methyl group to a carboxylic acid, or halogenation could introduce a handle for further modification. However, achieving selectivity for aliphatic C-H activation in the presence of the electron-rich, reactive aromatic ring would be a significant synthetic challenge.

Advanced Derivatization and Scaffold Expansion Strategies

Synthesis of Complex Heterocyclic Systems Incorporating the Phenol (B47542) Core

The inherent reactivity of the aminophenol scaffold is particularly well-suited for the synthesis of diverse heterocyclic systems. The amino and hydroxyl functionalities can act as nucleophilic handles in cyclization and annulation reactions to build new rings onto the existing phenolic core.

Annulation, the formation of a new ring onto a pre-existing one, is a powerful strategy for scaffold expansion. For the 3-amino-2-methylphenol (B1266678) core (after Boc deprotection), various ring-closure methodologies can be employed. Michael Initiated Ring Closure (MIRC) cascades are a prominent example. chim.it In such a sequence, the amine can act as a Michael donor to an appropriate acceptor, followed by an intramolecular cyclization to form a new heterocyclic ring.

[3+2] annulation reactions represent another key methodology for constructing five-membered aromatic heterocycles. chim.itrsc.org These reactions involve the combination of a three-atom component and a two-atom component. The aminophenol derivative can be envisioned to participate in such reactions, for instance, by reacting with activated alkynes or alkenes under catalytic conditions to yield fused pyrroline or similar systems, which can be subsequently aromatized. chim.itresearchgate.net

| Reaction Type | Reactant Partner (Example) | Resulting Heterocyclic Core | Key Principle |

|---|---|---|---|

| Michael Initiated Ring Closure (MIRC) | α,β-Unsaturated Ketone/Ester | Fused Dihydropyridinone | Initial 1,4-conjugate addition by the amine followed by intramolecular cyclization. |

| [3+2] Annulation | Nitroalkenes | Fused Pyrrole | Stepwise Michael addition/cyclization cascade or concerted 1,3-dipolar cycloaddition. chim.it |

| Pictet-Spengler Reaction | Aldehydes/Ketones | Tetrahydro-oxazino-isoquinoline like structures | Cyclization of an intermediate Schiff base formed from the amine and the carbonyl compound. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | N-Substituted Pyrrole | Condensation of the primary amine (post-deprotection) with the dicarbonyl. |

Building directly upon the existing aromatic core to create fused polycyclic systems is a primary goal of scaffold expansion. The ortho-disposition of the amino and hydroxyl groups in the deprotected form of 3-t-Butoxycarbonylamino-2-methylphenol is particularly advantageous for the synthesis of fused five- and six-membered heterocycles.

For example, condensation with carboxylic acids or their derivatives can lead to the formation of benzoxazole (B165842) rings. Similarly, reaction with phosgene or its equivalents can yield benzoxazolone systems. More advanced strategies involve transition metal-catalyzed cross-dehydrogenative coupling (CDC) reactions. Recent studies have demonstrated that phenols can undergo oxidative C-H amination with heteroarenes like phenothiazine, facilitated by silver carbonate, to form C-N bonds and construct complex fused systems. acs.org This method allows for the direct appendage of phenothiazine and phenoxazine moieties onto phenol-containing molecules, representing a powerful tool for creating fused heteroaromatic structures. acs.org

| Methodology | Reagent(s) | Fused Ring System | Notes |

|---|---|---|---|

| Benzoxazole Synthesis | Carboxylic Acid, Polyphosphoric Acid | Benzoxazole | Condensation reaction utilizing the ortho-amino and hydroxyl groups. |

| Phenoxazine Synthesis | Catechol (or derivative) | Phenoxazine | Oxidative condensation between an o-aminophenol and a catechol. |

| Cross-Dehydrogenative Coupling (CDC) | Phenothiazine, Ag₂CO₃ | Fused Phenothiazine | Forms a direct C-N bond between the phenol ring and the phenothiazine nitrogen. acs.org |

| Friedländer Annulation | α-Methylene Ketone | Substituted Quinoline | Base- or acid-catalyzed condensation between an o-aminoaryl ketone/aldehyde (requiring prior modification of the scaffold) and a ketone. |

Conjugation Chemistry and Bioconjugation Approaches

Bioconjugation involves the covalent attachment of molecules to biomacromolecules like proteins or nucleic acids. The dual functionality of this compound makes it an attractive scaffold for developing probes, labels, or targeted therapeutic agents.

The phenolic hydroxyl group and the primary amine (after Boc deprotection) provide two distinct handles for covalent attachment. The choice of which functionality to use depends on the desired conjugation strategy and the available reactive groups on the target biomolecule.

Phenolic Functionality : The hydroxyl group can be alkylated to form ethers or acylated to form esters. More sophisticated methods for bioconjugation leverage the unique reactivity of phenols. For instance, oxidative coupling reactions involving o-aminophenols and anilines, mediated by agents like potassium ferricyanide or sodium periodate, can form stable covalent linkages under mild, aqueous conditions suitable for modifying biomolecules. nih.govacs.orgacs.org This strategy is chemoselective and has been successfully used to attach peptides, polymers, and nucleic acids to various targets. acs.org

Amine Functionality : Once the Boc group is removed, the resulting primary amine is a potent nucleophile. It is commonly targeted for acylation by N-hydroxysuccinimide (NHS) esters or for reaction with isothiocyanates to form stable amide or thiourea bonds, respectively. researchgate.net Carbodiimide coupling reagents, such as EDC, can be used to form an amide bond between the amine and a carboxylate-functionalized molecule or surface. researchgate.net

| Functional Group | Reaction Type | Reagent/Partner Group | Resulting Linkage |

|---|---|---|---|

| Phenolic -OH | Oxidative Coupling | Aniline (B41778) / o-Aminophenol | Phenoxazine-like |

| Phenolic -OH | Williamson Ether Synthesis | Alkyl Halide | Ether |

| Amine -NH₂ (post-deprotection) | Acylation | NHS Ester | Amide |

| Amine -NH₂ (post-deprotection) | Isothiocyanate Reaction | Isothiocyanate | Thiourea |

| Amine -NH₂ (post-deprotection) | Carbodiimide Coupling | Carboxylic Acid + EDC | Amide |

In many conjugation applications, a linker or spacer is incorporated between the core molecule and the target to provide spatial separation, improve solubility, or reduce steric hindrance. trilinkbiotech.comlifetein.comnih.gov These linkers can be attached to either the phenolic oxygen or the amino nitrogen.

Linkers vary in length, composition, and flexibility. nih.govnih.gov

Flexible Linkers : Polyethylene glycol (PEG) linkers are widely used to increase hydrophilicity and flexibility. lifetein.com They can help improve the pharmacokinetic properties of bioconjugates.

Alkyl Chains : Simple hydrocarbon chains (e.g., C3, C6, C12) serve as hydrophobic spacers. trilinkbiotech.comthermofisher.com The length can be tuned to control the distance between the conjugated moieties.

Rigid Linkers : More rigid spacers may be employed when a specific orientation between the core molecule and its target is required.

These linkers are typically bifunctional, with one end designed to react with the aminophenol scaffold and the other end possessing a functional group for attachment to the final target.

Design and Synthesis of Analogs for Structure-Property Relationship Studies

Systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the establishment of structure-activity relationships (SAR) or structure-property relationships (SPR). The this compound scaffold is an excellent starting point for such studies due to its multiple sites for modification.

The design of analogs would involve systematically altering different parts of the molecule:

Aromatic Ring Substitution : Introducing electron-donating or electron-withdrawing groups at the unoccupied positions (C4, C5, C6) of the phenyl ring can modulate the electronic properties of the entire molecule, affecting the pKa of the phenol and the nucleophilicity of the amine.

Modification of the Methyl Group : The methyl group at C2 can be replaced with other alkyl groups (ethyl, isopropyl) to probe steric effects, or with functionalized chains to introduce new reactive handles.

Derivatization of the Phenolic Group : Converting the hydroxyl group to an ether, ester, or sulfamate can drastically alter properties like lipophilicity, hydrogen bonding capability, and metabolic stability. Studies on other phenolic compounds have shown that such modifications can significantly impact biological activity. nih.gov

Variation of the Amine Substituent : While the Boc group is a protecting group, analogs can be synthesized where the deprotected amine is permanently acylated or alkylated with various substituents to explore their contribution to molecular interactions.

These synthetic efforts generate a library of related compounds, which can then be tested to correlate specific structural changes with desired outcomes, such as enhanced biological potency or improved material characteristics. uobaghdad.edu.iq

| Modification Site | Example Modification | Potential Property to Study |

|---|---|---|

| Aromatic Ring (C4, C5, C6) | Introduction of -F, -Cl, -CF₃, -OCH₃ | Electronic effects, metabolic stability, binding interactions. |

| C2-Methyl Group | Replace with -CH₂CH₃, -H, -CH₂OH | Steric hindrance, conformational effects, introduction of new functional sites. |

| Phenolic -OH | Convert to -OCH₃, -OSO₂NH₂, -OCOCH₃ | Solubility, hydrogen bonding capacity, prodrug potential, biological activity. nih.gov |

| Amine -NH₂ (post-deprotection) | Convert to -NHCOCH₃, -NHSO₂CH₃ | Receptor binding interactions, charge distribution. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific, experimentally determined NMR data for 3-t-Butoxycarbonylamino-2-methylphenol is not available in the reviewed literature. A complete analysis would require ¹H and ¹³C NMR spectra, along with 2D NMR experiments, to assign the chemical shifts and confirm the connectivity of the molecule.

One-Dimensional (1D) NMR (¹H, ¹³C) Analysis

Published ¹H and ¹³C NMR spectra for this compound could not be located. This data is essential for the initial identification and structural verification of the compound.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

A detailed structural elucidation using 2D NMR techniques has not been reported for this compound. Such an analysis would be necessary to unambiguously assign proton and carbon signals and to determine through-bond and through-space correlations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data for this compound is not present in the available literature.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the accurate mass of the molecular ion and confirm the elemental composition, has not been published for this specific molecule.

Ionization Techniques (ESI, APCI)

While Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common techniques for analyzing such compounds, no specific mass spectra for this compound using these methods have been reported.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Experimentally recorded IR and Raman spectra for this compound are not available in the public domain. These spectroscopic methods would be used to identify key functional groups, such as the O-H, N-H, C=O, and C-O bonds present in the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Data Acquisition

The process of acquiring single-crystal X-ray diffraction data involves several key steps. Initially, a high-quality single crystal of this compound would need to be grown. This is often a meticulous process involving techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer head in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted spots are collected by a detector. This raw data contains the necessary information to determine the unit cell dimensions—the fundamental repeating unit of the crystal lattice—and the arrangement of atoms within that unit cell. Sophisticated software is then used to process this data, solve the crystal structure, and refine the atomic positions.

A typical data table summarizing the crystallographic data acquisition and refinement parameters would include the following information:

| Parameter | Value |

| Empirical formula | C12H17NO3 |

| Formula weight | 223.27 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm³ |

| Theta range for data collection | Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available [R(int) = Data not available] |

| Completeness to theta | Data not available % |

| Absorption correction | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |

| R indices (all data) | R1 = Data not availablewR2 = Data not available |

| Largest diff. peak and hole | Data not available e.Å⁻³ |

No specific data is available for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, are fundamental in determining the physical properties of the solid, such as melting point, solubility, and stability.

For this compound, the key functional groups—the hydroxyl (-OH) group, the amine (-NH) group, and the carbonyl (C=O) group of the butoxycarbonyl moiety—are expected to play a significant role in directing the crystal packing through hydrogen bonding. Specifically, the hydroxyl and amine groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups can act as hydrogen bond acceptors.

The study of these interactions provides insights into how the molecules self-assemble in the solid state. This understanding is critical in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

A table summarizing the potential hydrogen bond geometries would typically include:

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| Hypothetical interactions for this compound | ||||

| O—H···O=C | Data not available | Data not available | Data not available | Data not available |

| N—H···O(H) | Data not available | Data not available | Data not available | Data not available |

| N—H···O=C | Data not available | Data not available | Data not available | Data not available |

No specific data is available for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. From this, a wide range of properties, including geometry, energy, and spectroscopic parameters, can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density. researcher.life It offers a favorable balance between accuracy and computational cost, making it a standard tool for organic molecules. reddit.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to provide a good description of molecular systems. inpressco.comresearchgate.netresearchgate.net

Geometry optimization is a fundamental DFT procedure that seeks to find the three-dimensional arrangement of atoms corresponding to the lowest energy state on the potential energy surface. mdpi.comresearchgate.net This optimized structure represents the most stable conformation of the molecule in the gas phase. For 3-t-butoxycarbonylamino-2-methylphenol, this process would precisely determine the bond lengths, bond angles, and dihedral angles of the molecule.

Disclaimer: The following data is illustrative and represents typical values that might be obtained from a DFT calculation for this molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | O(phenol)-H | 0.97 Å |

| Bond Length | C(ring)-O(phenol) | 1.37 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Length | C(carbonyl)=O | 1.23 Å |

| Bond Angle | C-O-H (phenol) | 109.5° |

| Bond Angle | C-N-H (amide) | 118.0° |

| Dihedral Angle | C(ring)-C(ring)-N-C(carbonyl) | -95.0° |

Once the molecule's geometry is optimized, DFT can be used to predict various spectroscopic properties with a high degree of accuracy. acs.orgnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. nih.govnih.gov Comparing these predicted shifts with experimental data is a crucial step in structure verification. acs.orgacs.org DFT calculations can achieve high accuracy, with mean absolute errors often below 0.2 ppm for ¹H shifts and 1.0 ppm for ¹³C shifts. nih.gov

Disclaimer: The following data is illustrative and represents typical values that might be obtained from a DFT calculation for this molecule.

Table 2: Illustrative Predicted vs. Hypothetical Experimental NMR Chemical Shifts (δ) in ppm| Atom | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |

|---|---|---|---|---|

| Phenolic -OH | 5.10 | 5.05 | - | - |

| Amide N-H | 8.50 | 8.45 | - | - |

| Aromatic C-H | 6.80 - 7.20 | 6.75 - 7.15 | 115.0 - 130.0 | 114.5 - 129.5 |

| Methyl (-CH₃) | 2.15 | 2.12 | 16.5 | 16.2 |

| t-Butyl (-C(CH₃)₃) | 1.52 | 1.50 | 28.3 | 28.1 |

| Carbonyl (C=O) | - | - | 153.0 | 152.8 |

IR Frequencies: DFT calculations can also determine the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and are invaluable for identifying the presence of specific functional groups.

Disclaimer: The following data is illustrative and represents typical values that might be obtained from a DFT calculation for this molecule.

Table 3: Illustrative Predicted vs. Hypothetical Experimental IR Frequencies| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Exp. Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3450 | 3400-3500 |

| N-H (Amide) | Stretching | 3350 | 3300-3400 |

| C-H (Aromatic) | Stretching | 3050 | 3030-3080 |

| C=O (Carbonyl) | Stretching | 1710 | 1690-1720 |

| C-O (Ester/Phenol) | Stretching | 1250 | 1220-1280 |

Disclaimer: The following data is illustrative and represents typical values that might be obtained from a conformational analysis.

Table 4: Illustrative Relative Energies of Hypothetical Conformers of this compound| Conformer | Key Dihedral Angle (Cring-Cring-N-Ccarbonyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -95.0° | 0.00 | 75.3 |

| 2 | 85.0° | 0.85 | 15.1 |

| 3 | 175.0° | 1.50 | 5.5 |

| 4 | -10.0° | 2.10 | 4.1 |

Molecular Dynamics (MD) Simulations

While quantum calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules by simulating the motion of atoms over time. numberanalytics.comresearchgate.net This approach provides a deeper understanding of molecular flexibility, solvent interactions, and binding processes. acs.orgethz.ch

MD simulations can reveal how this compound behaves in a more realistic environment, such as in a solvent like water or dimethyl sulfoxide. numberanalytics.comrsc.org By explicitly including solvent molecules in the simulation box, one can observe how they arrange around the solute and influence its conformation and dynamics. For instance, MD can show the formation of hydrogen bonds between the phenolic -OH or amide N-H groups and water molecules. Analysis of properties like the radial distribution function (RDF) can quantify the structure of the solvent around specific atoms of the solute, providing detailed insight into solvation.

To explore the potential of this compound as a biologically active agent, computational methods can be used to study its interaction with a target receptor, such as an enzyme or protein. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. acs.orgnih.gov Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), providing an estimate of the binding affinity. grafiati.com

MD Simulations of the Complex: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex. nih.govspringernature.com By simulating the complex over several nanoseconds, one can observe whether the ligand remains stably bound in the active site or if it dissociates, providing a more rigorous evaluation of the binding mode and affinity.

Disclaimer: The following data is illustrative and represents a hypothetical docking study of this compound into a theoretical enzyme active site.

Table 5: Illustrative Molecular Docking Results| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Key Interacting Residues | TYR 84, SER 122, PHE 210 |

| Hydrogen Bonds | Phenolic -OH with SER 122; Carbonyl C=O with TYR 84 |

| Hydrophobic Interactions | Methyl group and Phenyl ring with PHE 210 |

Reaction Mechanism Studies

Computational and theoretical investigations into the reaction mechanisms of this compound, including detailed characterization of transition states, energy barriers, and reaction pathways, are not extensively documented in publicly available scientific literature. While computational chemistry is a powerful tool for elucidating reaction mechanisms, specific studies focusing on this particular compound have not been published.

Therefore, the following sections outline the methodologies that would typically be employed in such a computational study, rather than presenting existing research findings.

Transition State Characterization

A computational study on the reaction mechanisms of this compound would involve locating and characterizing the transition state (TS) for each elementary step of a proposed reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The characterization of a transition state typically involves:

Geometry Optimization: The molecular geometry of the transition state is optimized using quantum mechanical methods, such as Density Functional Theory (DFT). This provides information on bond lengths and angles at the point of maximum energy.

Frequency Analysis: A frequency calculation is performed on the optimized geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Table 1: Hypothetical Parameters for Transition State Characterization

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Imaginary Frequency | The single negative frequency value indicating a true transition state. | -350 cm⁻¹ |

| Key Bond Distances | Distances of bonds being formed or broken in the transition state. | 1.5 - 2.5 Å |

| Key Bond Angles | Angles involving the atoms at the reaction center. | Varies with reaction type |

No specific experimental or computational data on the transition state characterization for reactions involving this compound is available in the peer-reviewed literature.

Energy Barriers and Reaction Pathways

Energy Barriers (Activation Energies): The energy barrier for a reaction step is calculated as the difference in energy between the transition state and the reactants. This value is crucial for understanding the kinetics of the reaction; a higher energy barrier corresponds to a slower reaction rate.

Reaction Pathways: The complete reaction pathway, or reaction coordinate, is mapped out by connecting the reactants, transition states, intermediates, and products on a potential energy surface diagram. This provides a visual representation of the energy changes that occur throughout the course of the reaction. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a given transition state connects the desired reactants and products.

Table 2: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Detailed computational studies providing specific energy barriers and reaction pathways for this compound are not available in the current body of scientific literature.

Applications As a Synthetic Building Block and Research Probe

Precursor in the Synthesis of Natural Products and Their Analogs

While direct total syntheses of natural products commencing from 3-t-Butoxycarbonylamino-2-methylphenol are not extensively documented in readily available literature, its structural motif is a key component of several complex natural products, particularly those containing the phenoxazinone core. The related compound, 3-amino-2-methylphenol (B1266678), is a known precursor in the biosynthesis and synthetic preparation of molecules with this scaffold.

The phenoxazinone ring system is the central feature of the actinomycin (B1170597) class of antibiotics, such as Gactinomycin D. The synthesis of analogs of these potent anticancer agents often involves the oxidative coupling of substituted 2-aminophenols. In this context, this compound represents a strategically protected building block for the controlled construction of one of the aromatic rings of the phenoxazinone chromophore. The Boc group ensures that the amino group does not interfere with the desired coupling reactions and can be deprotected at a later stage for further functionalization, such as the attachment of peptide lactone chains characteristic of actinomycins.

| Natural Product Class | Core Scaffold | Role of this compound Derivative |

| Actinomycins | Phenoxazinone | Precursor to one of the aromatic rings of the chromophore |

| Various Marine Alkaloids | Diverse Heterocyclic Systems | Potential starting material for nitrogen-containing heterocyclic cores |

Intermediate in the Development of Complex Organic Scaffolds

The reactivity of this compound makes it an excellent starting point for the synthesis of a variety of complex and medicinally relevant organic scaffolds. The inherent functionality allows for its elaboration into diverse heterocyclic systems.

One of the most prominent applications of 2-aminophenol (B121084) derivatives is in the synthesis of benzoxazoles . These bicyclic heterocyclic compounds are present in numerous pharmaceutically active molecules and natural products. The reaction of 2-aminophenols with carboxylic acids or their derivatives under cyclodehydration conditions is a common method for benzoxazole (B165842) formation. By using this compound, chemists can introduce substituents at specific positions of the benzoxazole ring system in a controlled manner. The Boc-protected amino group can be deprotected post-cyclization to allow for further diversification of the scaffold. This approach is valuable in the construction of libraries of substituted benzoxazoles for screening in drug discovery programs.

Furthermore, the oxidative dimerization of 2-aminophenols is a key step in the formation of phenoxazinones . This reaction, often catalyzed by metal complexes or enzymes, mimics the biosynthetic pathway of these chromophores. The use of this compound in such reactions would yield a phenoxazinone core with a protected amino group, ready for subsequent chemical manipulation. This strategy provides a modular approach to complex phenoxazinone-containing molecules.

| Heterocyclic Scaffold | Synthetic Approach |

| Benzoxazoles | Cyclodehydration with carboxylic acids/derivatives |

| Phenoxazinones | Oxidative dimerization |

| Quinoline Derivatives | Multi-step synthesis involving ring formation |

Utility in Chemical Biology Tools

The field of chemical biology relies on the use of small molecules to probe and manipulate biological systems. The structure of this compound lends itself to the development of such tools, including fluorescent probes and affinity-based probes.

Fluorescent probes are essential for visualizing and quantifying biological molecules and processes. The aminophenol scaffold is a component of several classes of fluorophores. For instance, Schiff bases derived from the condensation of 2-aminophenols with aldehydes can exhibit fluorescence. nih.govresearchgate.net By incorporating this compound into such structures, it is possible to create probes where the Boc-protected amine can be used as an attachment point for other functionalities, such as targeting ligands or reactive groups for covalent labeling. The fluorescence properties of these probes can be modulated by the substituents on the aminophenol ring.

Affinity-based probes are used to identify and study the binding partners of small molecules within a complex biological sample. These probes typically consist of a recognition element, a reactive group for covalent attachment to the target, and a reporter tag for detection. The Boc-protected amino group of this compound can serve as a versatile handle for the introduction of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) or a reactive group (e.g., a photo-activatable crosslinker). nih.govfrontiersin.orgresearchgate.netrsc.org The phenolic hydroxyl group, on the other hand, can be modified to incorporate the recognition element of the probe.

| Chemical Biology Tool | Design Strategy |

| Fluorescent Probes | Incorporation into fluorogenic scaffolds (e.g., Schiff bases) nih.govresearchgate.net |

| Affinity-Based Probes | Use of the Boc-amino group as a handle for reporter/reactive group attachment nih.govfrontiersin.org |

| Activity-Based Probes | Potential for incorporation into scaffolds targeting specific enzyme classes |

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which are then screened for biological activity. The success of this approach relies on the availability of versatile building blocks that can be readily incorporated into automated or parallel synthesis workflows.

This compound is an excellent candidate for a building block in combinatorial library synthesis. Its bifunctional nature, with two distinct and orthogonally protected reactive sites (the Boc-amine and the phenol), allows for sequential and controlled diversification.

In solid-phase synthesis , the phenolic hydroxyl group can be used to attach the molecule to a solid support or resin. The Boc-protected amine is then free for reaction in solution. Following a series of transformations on the amino group, the molecule can be cleaved from the resin, yielding a library of compounds with a common core but diverse substituents at the former amino position. Alternatively, the Boc group can be removed while the molecule is still attached to the resin, and the now-free amino group can be further functionalized. This "split-and-pool" strategy can be used to generate vast libraries of compounds based on the 3-amino-2-methylphenol scaffold. mdpi.comnih.govmdpi.comresearchgate.net

The use of Boc-protected amino acids and other building blocks is a cornerstone of solid-phase peptide synthesis and the creation of peptide and peptidomimetic libraries. springernature.com By analogy, this compound can be integrated into these synthetic workflows to introduce an aromatic, substituted aminophenol moiety into the library members, thereby increasing their structural and functional diversity.

| Library Synthesis Approach | Role of this compound |

| Solid-Phase Synthesis | Attachment to resin via phenolic -OH, diversification at Boc-amine mdpi.comnih.gov |

| Solution-Phase Parallel Synthesis | Sequential functionalization of the two reactive sites |

| Peptidomimetic Libraries | Incorporation as a non-natural amino acid surrogate |

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The progression of chemical synthesis is increasingly driven by technologies that offer greater efficiency, safety, and automation. For a molecule like 3-t-Butoxycarbonylamino-2-methylphenol, the adoption of flow chemistry and machine learning represents a significant frontier.

Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over traditional batch processing. Key reactions involving Boc-protected compounds, particularly the deprotection step, have been shown to be highly amenable to flow technologies. mdpi.comnih.gov Research has demonstrated that the thermal deprotection of N-Boc groups can be achieved efficiently and selectively in the absence of acid catalysts by using continuous flow reactors, which allow for precise temperature control and superheating of solvents. nih.gov Furthermore, the use of solid acid catalysts in flow systems provides a method for continuous N-Boc deprotection with simplified product separation and enhanced productivity compared to batch methods. rsc.org The application of these flow-based protocols to this compound could enable safer, scalable, and more efficient manufacturing processes, particularly when handling subsequent, potentially hazardous, transformations of the unmasked amine or the phenolic group.

| Technology | Potential Advantage for this compound | Relevant Findings |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability, and efficient deprotection. | Thermal N-Boc deprotection can be performed selectively without acid catalysts. nih.gov |

| Solid-Phase Catalysis (in Flow) | Simplified purification, catalyst recycling, and higher throughput for deprotection reactions. | Heterogeneous acid catalysts like H-BEA zeolite are effective for continuous N-Boc deprotection. rsc.org |

| Machine Learning & AI | Design of novel and optimized synthetic routes, prediction of reaction outcomes, and accelerated process development. | AI models can achieve over 90% accuracy in reaction prediction tasks. chemcopilot.com |

Exploration of Novel Reactivity and Catalysis

The functional group arrangement of this compound—a protected amine and a free phenol (B47542)—presents a platform for exploring selective and novel chemical transformations. The Boc group serves as a crucial directing or blocking group, allowing for chemistry to be targeted specifically at the phenolic oxygen or the aromatic ring itself.

Future research will likely focus on new catalytic systems that can precisely functionalize this molecule. The broader class of aminophenols is known to undergo selective N- or O-arylation depending on the catalyst system employed. researchgate.netmit.edumit.edu While the Boc group in this compound already directs reactivity away from the nitrogen, advanced catalytic methods could enable challenging couplings at the phenolic oxygen with a wide range of partners under mild conditions.

A more advanced frontier is the direct catalytic C-H functionalization of the aromatic ring. Research on related aminophenol derivatives has demonstrated that site-selective amination can be achieved at the C2 position using copper catalysis. rsc.org For this compound, the electronic and steric influence of the existing substituents would play a key role in directing the regioselectivity of such C-H activation reactions. Developing catalysts that can selectively functionalize the available C-H positions (C4, C5, or C6) would unlock a vast new chemical space for derivatization. Furthermore, bio-inspired catalytic reactions, such as the oxygenative ring cleavage of aminophenols catalyzed by nonheme iron complexes, point towards entirely new types of transformations that could be explored. nih.gov

| Reaction Type | Catalyst System (Example) | Potential Application to this compound |

| O-Arylation | Copper (CuI) or Palladium (BrettPhos) | Selective coupling at the phenolic oxygen to create diaryl ether structures. mit.edu |

| C-H Functionalization | Copper (II) | Direct and selective introduction of new functional groups onto the aromatic ring. rsc.org |

| Biomimetic Ring Cleavage | Nonheme Iron Complex | Bio-inspired degradation or transformation into novel acyclic products. nih.gov |

Design of Next-Generation Molecular Probes and Intermediates

In pharmaceutical and materials science, there is a constant demand for "advanced intermediates"—molecules that are structurally closer to the final target and incorporate key functionalities, thereby streamlining the synthesis of complex products. globalpharmatek.comsarex.com this compound is well-positioned to serve as a foundational block for such advanced intermediates.

By leveraging the selective reactivity described previously (e.g., O-alkylation/arylation or C-H functionalization), this compound can be elaborated into a library of derivatives. After a facile Boc-deprotection step, the newly liberated amine can undergo a host of subsequent reactions (e.g., amidation, reductive amination, sulfonylation). This synthetic versatility allows it to serve as a branching point for creating diverse molecular scaffolds, reducing the number of steps required to access complex target molecules in drug discovery programs. shreemlifesciences.com

Furthermore, the substituted aminophenol motif is a common feature in molecular probes used to investigate biological systems. The functional handles on this compound make it an attractive starting point for the rational design of next-generation probes. For instance, a fluorophore could be appended via the phenolic oxygen, while the amine (after deprotection) could be used to attach a reactive group for covalent labeling of proteins or a specific ligand for targeted delivery. The development of such tools remains a fertile area for future research, where derivatives of this compound could be tailored to function as fluorescent sensors, enzyme inhibitors, or building blocks for bioactive compounds.

Q & A

Q. Advanced

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with protein structures (PDB ID) to predict binding poses. The Boc group’s steric bulk may hinder interactions, requiring flexibility scoring .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100-ns trajectories to assess conformational changes .

- QSAR Modeling : Correlate substituent effects (e.g., methyl or Boc groups) with bioactivity using descriptors like logP or polar surface area .

How can structure-activity relationship (SAR) studies be designed to explore derivatives of this compound for enhanced bioactivity?

Q. Advanced

- Derivatization : Synthesize analogs with modifications to the methylphenol ring (e.g., halogenation) or Boc replacement (e.g., Fmoc).

- In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are compared to establish SAR trends .

- Pharmacophore Mapping : Identify critical moieties (e.g., phenolic OH for hydrogen bonding) using software like MOE or Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.